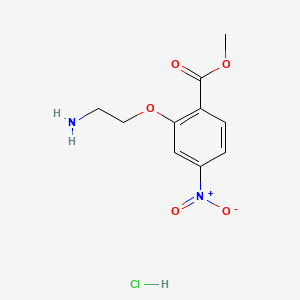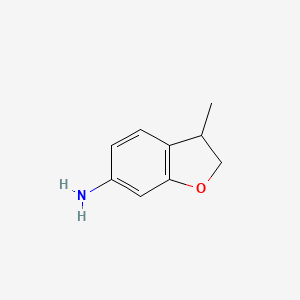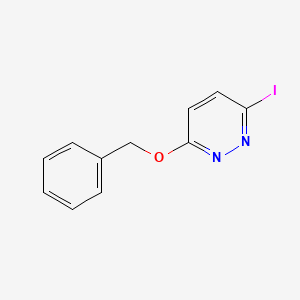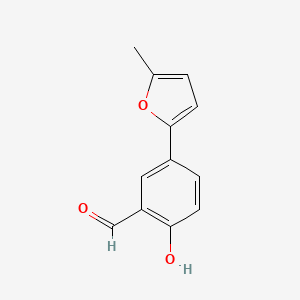![molecular formula C13H13NO3 B13921795 2-Methyl-4-[(oxiran-2-yl)methoxy]isoquinolin-1(2H)-one CAS No. 62775-08-0](/img/structure/B13921795.png)
2-Methyl-4-[(oxiran-2-yl)methoxy]isoquinolin-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,3-EPOXYPROPOXY)-2-METHYL-1(2H)-ISOQUINOLINONE is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features an epoxy group, which is highly reactive and can participate in a variety of chemical reactions. The presence of the isoquinolinone moiety adds to its complexity and potential utility in scientific research and industrial applications.
Preparation Methods
The synthesis of 4-(2,3-EPOXYPROPOXY)-2-METHYL-1(2H)-ISOQUINOLINONE typically involves the epoxidation of an allylic precursor. One common method includes the use of a micro-organism capable of stereo-selective epoxidation, such as Pseudomonas oleovorans. This process involves the conversion of an ester of 4-allyloxyphenylacetic acid to the corresponding ester of 4-(2,3-epoxypropoxy)phenylacetic acid, which is predominantly in the S configuration . Industrial production methods may vary, but they often involve similar principles of stereo-selective epoxidation and subsequent chemical transformations.
Chemical Reactions Analysis
4-(2,3-EPOXYPROPOXY)-2-METHYL-1(2H)-ISOQUINOLINONE undergoes various types of chemical reactions, including:
Oxidation: The epoxy group can be oxidized under specific conditions to form diols or other oxidized products.
Reduction: Reduction reactions can convert the epoxy group to alcohols.
Substitution: The epoxy group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like peroxides, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. .
Scientific Research Applications
4-(2,3-EPOXYPROPOXY)-2-METHYL-1(2H)-ISOQUINOLINONE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and protein modifications.
Industry: The compound is used in the production of epoxy resins, which are essential in coatings, adhesives, and composite materials
Mechanism of Action
The mechanism of action of 4-(2,3-EPOXYPROPOXY)-2-METHYL-1(2H)-ISOQUINOLINONE involves its highly reactive epoxy group, which can interact with various molecular targets. The epoxy group can form covalent bonds with nucleophilic sites on proteins, enzymes, and other biomolecules, leading to modifications that can alter their function. This reactivity is the basis for its use in enzyme inhibition and other biochemical applications .
Comparison with Similar Compounds
Similar compounds to 4-(2,3-EPOXYPROPOXY)-2-METHYL-1(2H)-ISOQUINOLINONE include:
1,4-bis(2,3-epoxypropoxy)butane: Another epoxy compound with similar reactivity but different structural properties.
Bis[4-(2,3-epoxypropoxy)phenyl]propane: Known for its use in epoxy resins and similar industrial applications.
2,2-bis(4-(2,3-epoxypropoxy)phenyl)propane: Commonly used in the production of high-performance materials
Properties
IUPAC Name |
2-methyl-4-(oxiran-2-ylmethoxy)isoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-14-6-12(17-8-9-7-16-9)10-4-2-3-5-11(10)13(14)15/h2-6,9H,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQDSQSUKMYQJAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C2C1=O)OCC3CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40722395 |
Source


|
| Record name | 2-Methyl-4-[(oxiran-2-yl)methoxy]isoquinolin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40722395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62775-08-0 |
Source


|
| Record name | 2-Methyl-4-[(oxiran-2-yl)methoxy]isoquinolin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40722395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![(Z)-3-[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoic acid](/img/structure/B13921757.png)
![9H-fluoren-9-ylmethyl N-[(2R)-1-[(2-methylpropan-2-yl)oxy]-3-oxopropan-2-yl]carbamate](/img/structure/B13921760.png)

![(2R)-4-methyl-2-phenyl-1,2-dihydroimidazo[1,2-a]benzimidazole](/img/structure/B13921764.png)
![Methyl 2-carbamoyl-7-methoxypyrazolo[1,5-a]pyridine-5-carboxylate](/img/structure/B13921766.png)
